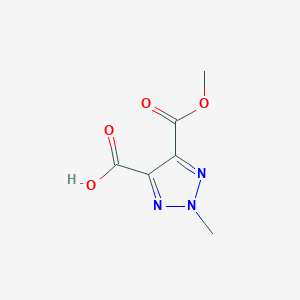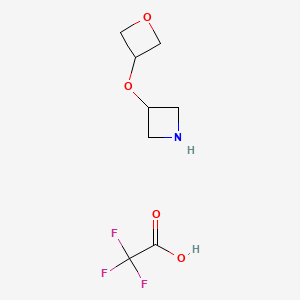
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is a chemical compound that has garnered significant interest in the field of pharmaceutical and chemical research. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to an azetidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a precursor compound, followed by reduction, oxidation, fluorination, and deprotection steps. For instance, a compound II can be converted to the desired product through these steps, avoiding the use of dangerous reagents and achieving high yields suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure safety, efficiency, and cost-effectiveness. The use of advanced fluorinating agents and controlled reaction conditions are crucial to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and fluoro groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)-3-fluoroazetidine hydrochloride
- 3-(Difluoromethyl)-3-hydroxyazetidine hydrochloride
- 3-(Difluoromethyl)-3-chloroazetidine hydrochloride
Comparison: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C4H7ClF3N |
|---|---|
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
3-(difluoromethyl)-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-3(6)4(7)1-8-2-4;/h3,8H,1-2H2;1H |
InChI-Schlüssel |
OESSTFQSHNQRKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C(F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)









![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)

![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
